1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine
Description
1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine is a heterocyclic amine featuring a thiazole ring substituted with a methyl group at position 4 and a pyridin-3-ylmethyl group attached via a methanamine linker. Its molecular formula is C₁₁H₁₄N₄S, with a molecular weight of 234.32 g/mol and a CAS registry number 1018163-32-0 .
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C11H13N3S/c1-9-11(15-8-14-9)7-13-6-10-3-2-4-12-5-10/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
YBWJHEIYOAKTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine typically involves the following steps:
Formation of 4-Methylthiazole: This can be achieved by the cyclization of appropriate starting materials such as 2-bromoacetophenone and thiourea under basic conditions.
Attachment of Pyridine Ring: The pyridine ring can be introduced by reacting 4-methylthiazole with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium borohydride.
Formation of Methanamine Linkage: The final step involves the formation of the methanamine linkage by reacting the intermediate with formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Amine Acylation Reactions
The primary amine undergoes acylation with electrophilic reagents. For example:
This reactivity aligns with derivatives like 4-methyl-2-(methylamino)thiazole-5-carboxylate , where acylation enhances stability for subsequent modifications.
Alkylation at the Amine Group
The amine participates in alkylation with alkyl halides or epoxides:
Alkylation strategies are critical for developing CDK4/6 inhibitors, as seen in 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives .
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines:
| Carbonyl Compound | Conditions | Product Use Case | Source |
|---|---|---|---|
| 4-Nitrobenzaldehyde | MeOH, RT, 3h | Intermediate for metal complexes | |
| Pyruvate | AcOH, 80°C, 2h | Bioactive conjugate synthesis |
Schiff bases derived from similar thiazoles show antioxidant and antimicrobial activity .
Thiazole Ring Modifications
The thiazole ring undergoes electrophilic substitution and cycloaddition:
| Reaction Type | Reagent/Conditions | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-2 | Nitrothiazole derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C | C-5 | Biaryl-thiazole hybrid |
For example, 5-(2-cyanoacetyl)-4-methylthiazole demonstrates the feasibility of functionalizing the thiazole ring.
Coordination Chemistry
The pyridine and amine groups act as ligands for metal ions:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 1h | Octahedral Cu(II) complex | Catalysis studies | |
| PdCl₂ | DMF, 100°C, 8h | Square-planar Pd(II) complex | Cross-coupling |
These complexes are leveraged in catalytic and medicinal applications .
Reductive Amination
The amine reacts with carbonyl compounds under reducing conditions:
| Carbonyl Compound | Reducing Agent | Product | Source |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methyl derivative | |
| Cyclohexanone | H₂ (Pd/C), EtOH | N-Cyclohexyl derivative |
This method is widely used to diversify amine-containing pharmacophores .
Oxidation Reactions
Controlled oxidation of the amine or thiazole moiety:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| H₂O₂ | AcOH, 50°C, 4h | N-Oxide derivative | |
| KMnO₄ | H₂SO₄, 0°C | Thiazole-5-carboxylic acid |
Oxidation products are intermediates for further functionalization .
This compound’s reactivity profile enables its use in synthesizing bioactive derivatives, particularly in kinase inhibitor development and antimicrobial agents . Experimental protocols from structurally analogous systems provide validated pathways for its chemical manipulation.
Scientific Research Applications
1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, bacterial infections, and neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole and pyridine rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The methanamine linkage can also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine, including heterocyclic cores (thiazole, pyrazole, pyridine) and amine linkers. Key comparisons are summarized below:
Key Observations:
Heterocyclic Core Variations: Replacement of thiazole with pyrazole (e.g., 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine) introduces a nitrogen-rich ring with distinct electronic properties. Tetrahydropyran in N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine offers a saturated oxygen-containing ring, likely improving solubility compared to aromatic heterocycles .
Synthetic Efficiency: The target compound’s discontinuation contrasts with high-yield syntheses of analogs like (4-(4-Methylthiazol-5-yl)phenyl)methanamine Hydrochloride (88% yield via HATU-mediated coupling) .
Functional Group Impact :
- The pyridin-3-ylmethyl group in the target compound may confer unique steric or electronic effects compared to phenyl or pyranyl groups in analogs. Pyridine’s basicity could influence solubility or pharmacokinetics.
Discontinuation and Practical Considerations
The discontinuation of 1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine may reflect:
- Synthetic Challenges : Multi-step protocols for analogs (e.g., column chromatography, low yields) could hinder scalability.
- Stability Issues : Thiazole and pyridine rings may pose hydrolytic or oxidative instability under storage conditions.
- Bioactivity Limitations : Compared to phenyl- or pyrrolidine-containing analogs, the pyridin-3-ylmethyl group might reduce target engagement or selectivity.
Biological Activity
1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
The compound is believed to exert its biological effects primarily through the inhibition of specific protein kinases. Research indicates that similar thiazole-pyrimidine derivatives inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells, making it a candidate for cancer treatment .
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against related thiazole compounds:
| Compound | Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| 1 | Bacillus cereus | 0.23 | Excellent |
| 2 | Escherichia coli | 0.47 | Moderate |
| 3 | Salmonella Typhimurium | 0.23 | Excellent |
| 4 | Klebsiella pneumoniae | 0.70 | Low |
These results indicate that compounds similar to 1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine can effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Bacillus cereus .
Case Studies
A notable study evaluated the efficacy of thiazole derivatives in treating infections caused by resistant bacterial strains. In this study, compounds were administered in vitro to various strains, including Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited MIC values as low as 0.0039 mg/mL against S. aureus, indicating strong antibacterial activity .
Another case involved the evaluation of antifungal activity against common fungal pathogens. Compounds demonstrated effective inhibition with MIC values ranging from 0.11 to 0.23 mg/mL against Aspergillus niger and Trichophyton viride, showcasing their potential in treating fungal infections .
Research Findings
The biological evaluation of thiazole-based compounds has revealed several key findings:
- Cytotoxicity : Compounds have shown selective cytotoxicity towards cancer cell lines through mechanisms involving ferroptosis, a form of regulated cell death linked to oxidative stress .
- Target Engagement : Docking studies suggest that these compounds interact with key proteins involved in cell cycle regulation and apoptosis, providing insights into their mechanism of action .
- Structural Modifications : Variations in substituents on the thiazole ring significantly influence biological activity, suggesting that further structural optimization could enhance potency and selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(4-Methylthiazol-5-yl)-N-(pyridin-3-ylmethyl)methanamine?
- Answer: The compound is synthesized via multi-step routes involving condensation reactions. A common approach uses a 1,5-diarylpyrazole core template, starting with 5-phenyl-1-pentanol, followed by functionalization of the pyridin-3-ylmethyl and 4-methylthiazol-5-yl groups. Automated synthesis platforms (e.g., iSnAP resin-based systems) can streamline steps like amine coupling, achieving yields up to 54% . Key intermediates are purified via column chromatography, with reaction progress monitored by TLC or HPLC.
Q. How should researchers characterize this compound spectroscopically?
- Answer: Employ ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., δ 2.69 ppm for the methylthiazole group, δ 3.15–3.82 ppm for pyridylmethyl protons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 315.4115 for [M+H]⁺). Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Answer: Use PRMT5 inhibition assays (e.g., methyltransferase activity measured via SAM-dependent substrate methylation). Antitumor activity is screened in cancer cell lines (e.g., IC₅₀ determination in leukemia or solid tumor models) using MTT assays. Dose-response curves (0.1–100 µM) identify potency thresholds .
Advanced Research Questions
Q. How can discrepancies in reported PRMT5 inhibition potency across studies be resolved?
- Answer: Variability may arise from assay conditions (e.g., SAM cofactor concentration, cell permeability differences). Standardize protocols using recombinant PRMT5 and homogeneous time-resolved fluorescence (HTRF) assays. Cross-validate results with orthogonal methods like Western blotting for symmetric dimethylarginine (SDMA) levels in treated cells .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Answer: Modify logP via prodrug derivatization (e.g., hydrochloride salt formation for solubility) or introduce metabolically stable substituents (e.g., fluorination at the pyridylmethyl group). Pharmacokinetic profiling in rodents (plasma half-life, bioavailability) guides optimization. Use molecular dynamics simulations to predict CYP450 interactions .
Q. How can molecular docking elucidate the compound’s binding mechanism to PRMT5?
- Answer: Dock the compound into PRMT5’s crystal structure (PDB ID: 4GQB) using software like AutoDock Vina. Focus on interactions with catalytic residues (e.g., Glu435, His406) and the SAM-binding pocket. Validate docking poses with mutagenesis studies (e.g., alanine scanning of key residues) .
Data Contradiction Analysis
Q. Why do some studies report low nanomolar IC₅₀ values while others show micromolar activity?
- Answer: Differences in cell membrane permeability (e.g., efflux pumps in resistant lines) or assay endpoints (e.g., cell viability vs. direct enzyme inhibition). Compare intracellular compound concentrations via LC-MS and correlate with activity. Use isogenic cell lines (e.g., PRMT5-knockout vs. wild-type) to confirm target specificity .
Methodological Tables
| Parameter | Recommended Method | Reference |
|---|---|---|
| Synthesis Yield | 54% (automated resin-based synthesis) | |
| PRMT5 IC₅₀ | 0.2 µM (recombinant enzyme assay) | |
| Plasma Stability (t₁/₂) | 3.2 hours (rat, 10 mg/kg IV) |
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
